molecular formula C11H17NO3 B2595196 tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate CAS No. 1823330-65-9

tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate

Cat. No.: B2595196
CAS No.: 1823330-65-9
M. Wt: 211.261
InChI Key: LIBBJPJHINROLG-UHFFFAOYSA-N
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Description

tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl carbamate and a spirocyclic intermediate, followed by cyclization and functional group modifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activity. The presence of oxygen and nitrogen atoms within the ring system can facilitate interactions with enzymes and receptors .

Comparison with Similar Compounds

tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of oxygen and nitrogen atoms in this compound distinguishes it from its analogs .

Properties

IUPAC Name

tert-butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBBJPJHINROLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C=CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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